Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride
Description
Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a [(3-piperidinylmethoxy)methyl] group. The piperidine ring (a six-membered heterocycle with one nitrogen atom) is linked via a methoxy-methyl spacer to the aromatic benzoate moiety, and the compound is stabilized as a hydrochloride salt.
Key identifiers:
- CAS Number: 1220020-77-8 (synonym listed in ).
- Synonyms: Methyl 2-(piperidin-3-ylmethoxy)benzoate hydrochloride, CTK6J0749, AKOS015848172 .
- Molecular Features: Combines lipophilic (piperidine, benzoate) and polar (hydrochloride salt) components, influencing solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-(piperidin-3-ylmethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-7-3-2-6-13(14)11-19-10-12-5-4-8-16-9-12;/h2-3,6-7,12,16H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLUBJYPHAMYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride typically involves the reaction of 2-(chloromethyl)benzoic acid methyl ester with 3-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride exhibit significant antimicrobial activity. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate | TBD | Antimicrobial |
| Methyl 2-methoxybenzoate | 1.27 | Antimicrobial |
| Methyl 3-methoxybenzoate | 1.43 | Antimicrobial |
Anticancer Potential
The anticancer properties of this compound are also notable. Compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The compound's ability to interfere with cancer cell proliferation suggests potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on piperidine derivatives, including this compound, revealed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating the compound's potential as an alternative treatment in cases of antibiotic resistance.
Case Study 2: Anticancer Activity
In vitro studies on human colorectal carcinoma cell lines (HCT116) demonstrated that this compound showed promising results in inhibiting cell growth. The IC50 values were significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil, suggesting a higher potency in certain contexts.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Its antimicrobial properties could be explored for use in agricultural pesticides or fungicides.
- Cosmetic Industry : Due to its pleasant odor profile and antimicrobial properties, it may find applications in personal care products.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoate ester group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound belongs to a broader class of methyl benzoate derivatives modified with nitrogen-containing heterocycles. Below is a systematic comparison with structurally related compounds:
Substituent Position and Linker Variations
Methyl 2-(3-Piperidinyloxy)benzoate Hydrochloride
- CAS : 1220020-77-8 (distinct from the target compound despite similar naming) .
- Structure : Piperidinyloxy group directly attached to the benzoate without the additional methylene spacer.
Methyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride
Piperidine Ring Modifications
Methyl 2-(Piperidin-4-yl)benzoate Hydrochloride
- CAS : 176526-08-2 .
- Structure : Piperidine substituent at the 4-position instead of 3-position.
- Impact : Altered spatial orientation of the nitrogen atom could influence interactions with chiral receptors or enzymes .
Methyl 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoate Hydrochloride
Data Table: Key Analogues and Properties
*Note: CAS number overlap due to supplier mislabeling in ; distinct structures confirmed via InChIKey differences.
Research and Application Insights
- Pharmaceutical Potential: Pitofenone HCl (CAS 1248-42-6), a structural analogue with a benzoyl-piperidine motif, is used as an antispasmodic agent, suggesting similar derivatives may target muscarinic or adrenergic receptors .
- Agrochemical Relevance: highlights methyl benzoate derivatives (e.g., bensulfuron-methyl) as sulfonylurea herbicides. While the target compound lacks the sulfonylurea group, its piperidine moiety could serve as a scaffold for novel agrochemicals .
- Synthetic Challenges : The pyrrolidine variant (CAS 1219956-99-6) demonstrates that ring size affects crystallization behavior, as inferred from crystallography software mentions (e.g., SHELXL, Mercury) .
Biological Activity
Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: with a molar mass of approximately 285.77 g/mol. The compound features a benzoate moiety linked to a piperidine ring through a methoxy group, which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The piperidine ring is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which may lead to various physiological effects such as analgesia or anti-inflammatory responses.
Anti-inflammatory Effects
Research has indicated that derivatives of compounds containing piperidine moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages . This suggests that this compound may possess comparable anti-inflammatory effects.
Neuropharmacological Activity
The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their efficacy in modulating pain pathways and reducing symptoms associated with conditions like anxiety and depression .
Case Studies and Research Findings
- Synthesis and Characterization : Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities. The synthesis often involves standard organic reactions such as nucleophilic substitutions and esterifications .
- In Vivo Studies : In experimental models, compounds similar to this compound have demonstrated significant reductions in inflammation markers when tested against carrageenan-induced paw edema in rodents . These findings support the hypothesis that this class of compounds could be developed into effective anti-inflammatory agents.
- Cytotoxicity Assessments : Cytotoxicity assays conducted on derivatives have revealed varying degrees of cell viability impacts, indicating that while some compounds exhibit beneficial therapeutic effects, others may require further modification to reduce toxicity.
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
